2-Amino-4-chloro-3-nitrobenzoic acid
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Overview
Description
2-Amino-4-chloro-3-nitrobenzoic acid is an organic compound that belongs to the class of nitrobenzoic acids It is characterized by the presence of an amino group, a chloro group, and a nitro group attached to a benzoic acid core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-4-chloro-3-nitrobenzoic acid can be achieved through several methods. One common approach involves the nitration of 4-chloro-2-aminobenzoic acid. The nitration reaction typically uses concentrated nitric acid and sulfuric acid as reagents under controlled temperature conditions to introduce the nitro group into the aromatic ring.
Another method involves the chlorination of 2-amino-3-nitrobenzoic acid. This reaction can be carried out using chlorine gas or other chlorinating agents in the presence of a suitable catalyst.
Industrial Production Methods
Industrial production of this compound often involves large-scale nitration and chlorination processes. These processes are optimized for high yield and purity, with careful control of reaction conditions such as temperature, pressure, and reagent concentrations. The use of continuous flow reactors and advanced separation techniques ensures efficient production and minimal environmental impact.
Chemical Reactions Analysis
Types of Reactions
2-Amino-4-chloro-3-nitrobenzoic acid undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas and a metal catalyst.
Substitution: The chloro group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with palladium on carbon (Pd/C) or iron powder in acidic conditions are commonly used.
Substitution: Nucleophiles such as hydroxide ions, amines, or thiols can be used to replace the chloro group.
Major Products Formed
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of 2,4-diamino-3-nitrobenzoic acid.
Substitution: Formation of various substituted benzoic acids depending on the nucleophile used.
Scientific Research Applications
2-Amino-4-chloro-3-nitrobenzoic acid has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-Amino-4-chloro-3-nitrobenzoic acid involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The amino and chloro groups can also participate in hydrogen bonding and other interactions with biomolecules, influencing the compound’s activity.
Comparison with Similar Compounds
Similar Compounds
2-Amino-3-nitrobenzoic acid: Lacks the chloro group but has similar reactivity and applications.
4-Chloro-2-nitrobenzoic acid: Lacks the amino group but shares similar chemical properties.
2-Amino-5-chlorobenzoic acid: Lacks the nitro group but has similar structural features.
Uniqueness
2-Amino-4-chloro-3-nitrobenzoic acid is unique due to the presence of all three functional groups (amino, chloro, and nitro) on the benzoic acid core
Properties
CAS No. |
37901-85-2 |
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Molecular Formula |
C7H5ClN2O4 |
Molecular Weight |
216.58 g/mol |
IUPAC Name |
2-amino-4-chloro-3-nitrobenzoic acid |
InChI |
InChI=1S/C7H5ClN2O4/c8-4-2-1-3(7(11)12)5(9)6(4)10(13)14/h1-2H,9H2,(H,11,12) |
InChI Key |
QUELTDJZAOWFCM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1C(=O)O)N)[N+](=O)[O-])Cl |
Origin of Product |
United States |
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